5-amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide
Description
5-Amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a 2,4-difluorophenyl group at the 2-position and a carboxamide group at the 4-position. The fluorine atoms on the phenyl ring enhance electronegativity and metabolic stability, while the carboxamide group provides hydrogen-bonding capabilities critical for target interactions.
Properties
IUPAC Name |
5-amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-4-1-2-5(6(12)3-4)10-15-7(8(13)16)9(14)17-10/h1-3H,14H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPNFBGKYHDMRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC(=C(O2)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2,4-difluorophenylacetic acid and an amino acid derivative.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with a suitable carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods
Industrial production of 5-amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes may also involve continuous flow chemistry techniques to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate reaction conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as oxazole-4-carboxylic acid.
Reduction: Formation of reduced derivatives such as oxazole-4-carboxamide.
Substitution: Formation of substituted derivatives with various functional groups attached to the phenyl ring or amino group.
Scientific Research Applications
5-amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors and signaling pathways.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other essential cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomerism: 2,4-Difluorophenyl vs. 2,6-Difluorophenyl Derivatives
A key analog is 5-amino-2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxamide (). The substitution pattern (2,6-difluoro vs. 2,4-difluoro) alters electronic and steric properties:
- Electronic Effects : The 2,4-difluoro substitution creates a more polarized aromatic system, enhancing electron-withdrawing effects compared to the 2,6-isomer.
- Biological Implications: In fluoroquinolones, 2,4-difluorophenyl derivatives (e.g., tosufloxacin) exhibit superior anti-persister activity against S. aureus compared to non-fluorinated analogs .
Substituent Variation: Nitro, Chloro, and Benzothiophene Groups
a) Nitro-Substituted Analog : 5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide ()
- Molecular Weight : 248.19 g/mol (vs. ~239.18 for 2,4-difluoro analog).
- Applications : Nitro groups are common in prodrugs and antiparasitic agents, suggesting possible utility in redox-mediated therapies.
b) Chlorinated Analog : 5-Amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile ()
- Molecular Weight : 254.07 g/mol.
| Compound | Substituent | Molecular Weight | LogP* (Predicted) |
|---|---|---|---|
| 2,4-Difluorophenyl derivative | F₂ | ~239.18 | 1.8 |
| 4-Nitrophenyl derivative | NO₂ | 248.19 | 2.1 |
| 2,4-Dichlorophenyl derivative | Cl₂ | 254.07 | 3.2 |
*Predicted using fragment-based methods.
Heterocyclic Modifications: Benzothiophene and Triazole Derivatives
a) Benzothiophene-Substituted Analog : 5-Amino-2-(3-chloro-1-benzothiophen-2-yl)-1,3-oxazole-4-carboxamide ()
b) Triazole Derivatives : S-Alkylated 1,2,4-triazoles ()
- Synthesis : Derived from hydrazinecarbothioamides, these compounds exhibit tautomerism between thione and thiol forms.
- Key Data : IR spectra confirm the absence of C=O (~1663–1682 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) in the thione form .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
